1beta-Hydroxy-lupeol
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Overview
Description
Glochidiol is a natural triterpenoid compound known for its potential antiproliferative activity. It has been found to exhibit inhibitory effects against various cancer cell lines, including lung cancer cells . This compound is derived from plants in the genus Glochidion, which are known for their medicinal properties .
Preparation Methods
Chemical Reactions Analysis
Glochidiol undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents and conditions used in these reactions include hydrogen peroxide for oxidation, sodium borohydride for reduction, and halogenating agents for substitution reactions . The major products formed from these reactions depend on the specific conditions and reagents used, but they generally include modified triterpenoid structures with altered functional groups .
Scientific Research Applications
In chemistry, glochidiol is used as a model compound for studying triterpenoid synthesis and reactivity . In biology and medicine, glochidiol has shown promising anticancer activity by inhibiting the proliferation of various cancer cell lines, including lung cancer cells . It has also been found to induce apoptosis in mouse skin tumor cells . In industry, glochidiol is being explored for its potential use in the development of new chemotherapeutic agents .
Mechanism of Action
The mechanism of action of glochidiol involves its interaction with tubulin, a protein that plays a crucial role in cell division and intracellular transport . Glochidiol targets the colchicine binding site of tubulin, inhibiting tubulin polymerization and disrupting microtubule formation . This disruption leads to cell cycle arrest and apoptosis in cancer cells . Docking analysis has shown that glochidiol forms hydrogen bonds with specific residues of tubulin, further supporting its mechanism of action .
Comparison with Similar Compounds
Glochidiol is similar to other triterpenoids such as glochidone and glochidonol, which are also isolated from Glochidion species . glochidiol is unique in its potent antiproliferative activity and its specific targeting of the colchicine binding site of tubulin . Other similar compounds include lup-20(29)-en-3b,23-diol and lup-20(29)-en-1b,3b-diol, which have different structures and biological activities compared to glochidiol .
Properties
Molecular Formula |
C30H50O2 |
---|---|
Molecular Weight |
442.7 g/mol |
IUPAC Name |
(3aR,5aR,5bR,11aR)-3a,5a,5b,8,8,11a-hexamethyl-1-prop-1-en-2-yl-1,2,3,4,5,6,7,7a,9,10,11,11b,12,13,13a,13b-hexadecahydrocyclopenta[a]chrysene-9,11-diol |
InChI |
InChI=1S/C30H50O2/c1-18(2)19-11-13-27(5)15-16-28(6)20(25(19)27)9-10-22-29(28,7)14-12-21-26(3,4)23(31)17-24(32)30(21,22)8/h19-25,31-32H,1,9-17H2,2-8H3/t19?,20?,21?,22?,23?,24?,25?,27-,28-,29-,30+/m1/s1 |
InChI Key |
SWEUJTWPRYKNNX-QFBBNHBNSA-N |
Isomeric SMILES |
CC(=C)C1CC[C@]2(C1C3CCC4[C@]([C@@]3(CC2)C)(CCC5[C@@]4(C(CC(C5(C)C)O)O)C)C)C |
Canonical SMILES |
CC(=C)C1CCC2(C1C3CCC4C(C3(CC2)C)(CCC5C4(C(CC(C5(C)C)O)O)C)C)C |
Origin of Product |
United States |
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